![molecular formula C48H74O4 B14670347 bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate CAS No. 36388-36-0](/img/structure/B14670347.png)
bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate: is a complex organic compound with the molecular formula C48H74O4 It is a derivative of phthalic acid and is characterized by its unique structure, which includes two tetradecahydrophenanthryl groups attached to a phthalate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate typically involves the esterification of phthalic acid with the corresponding alcohols. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous esterification process, where phthalic anhydride is reacted with the alcohols in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate is used as a reagent in organic synthesis, particularly in the formation of complex esters and other derivatives .
Biology: In biological research, this compound may be used as a model compound to study the behavior of phthalate esters in biological systems, including their metabolism and potential toxicological effects .
Medicine: While not commonly used directly in medicine, derivatives of this compound may be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities .
Industry: In industrial applications, this compound can be used as a plasticizer, enhancing the flexibility and durability of polymers. It may also find use in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Dioctyl phthalate (DOP): Another phthalate ester used as a plasticizer.
Diethyl phthalate (DEP): A simpler phthalate ester with similar applications.
Dibutyl phthalate (DBP): Commonly used in the production of flexible plastics.
Uniqueness: Its larger and more intricate molecular framework can lead to different reactivity and interactions compared to simpler phthalate esters .
Propriétés
Numéro CAS |
36388-36-0 |
|---|---|
Formule moléculaire |
C48H74O4 |
Poids moléculaire |
715.1 g/mol |
Nom IUPAC |
bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C48H74O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,31-36,39-42H,11-12,15-30H2,1-8H3 |
Clé InChI |
VLSXLXWSXZUGFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7C6CCC(C7)C(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


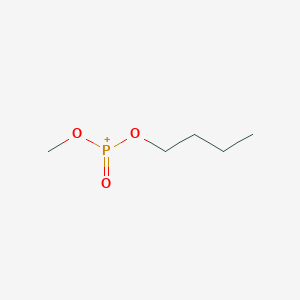
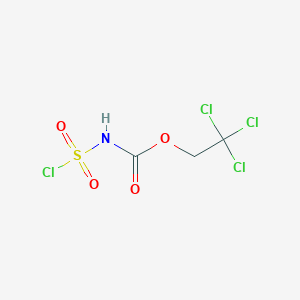
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
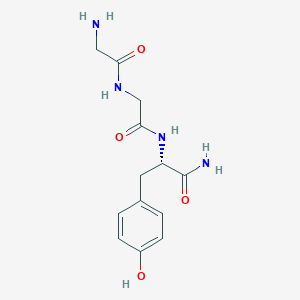
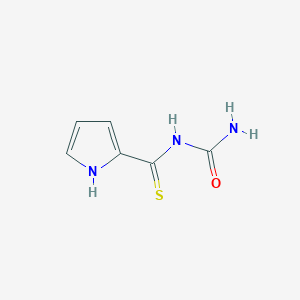
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
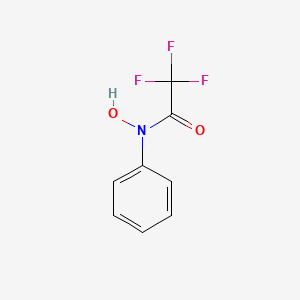
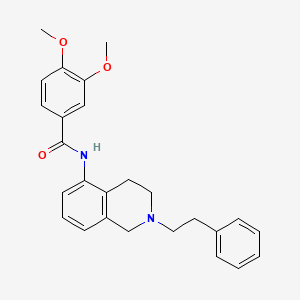
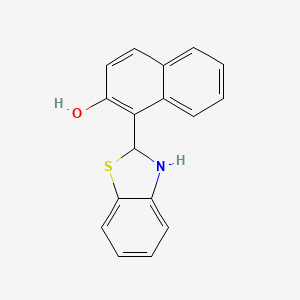
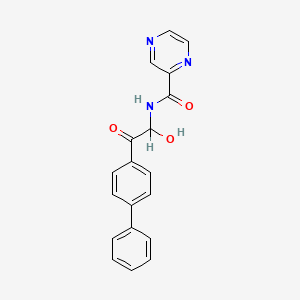
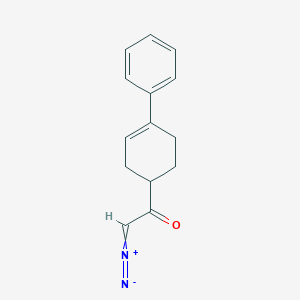
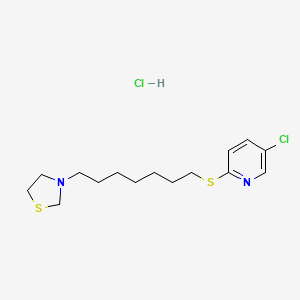
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
